molecular formula C24H17Br B8247837 1-bromo-4-[4-(4-phenylphenyl)phenyl]benzene

1-bromo-4-[4-(4-phenylphenyl)phenyl]benzene

Cat. No.: B8247837
M. Wt: 385.3 g/mol
InChI Key: DHMHNTVOXQOWMR-UHFFFAOYSA-N
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Description

4-Bromo-1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl is an organic compound with the molecular formula C24H17Br It is a derivative of quaterphenyl, where a bromine atom is substituted at the 4-position of the quaterphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl can be achieved through several methods. One common approach involves the bromination of 1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under reflux conditions in an organic solvent like chloroform or carbon tetrachloride .

Industrial Production Methods

Industrial production of 4-Bromo-1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl involves its interaction with molecular targets through its bromine atom and aromatic structure. It can participate in various chemical reactions, forming intermediates that interact with biological molecules or other chemical entities. The pathways involved depend on the specific application and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

    4,4’‘-Dibromo-1,1’4’,1’'-terphenyl: Similar structure with two bromine atoms.

    4-Bromo-1-butene: A simpler brominated compound with different applications.

    4-Bromo-1,1’4’,1’‘4’‘,1’‘’-quaterphenyl: The compound of interest.

Uniqueness

4-Bromo-1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl is unique due to its specific substitution pattern and the resulting electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis .

Properties

IUPAC Name

1-bromo-4-[4-(4-phenylphenyl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Br/c25-24-16-14-23(15-17-24)22-12-10-21(11-13-22)20-8-6-19(7-9-20)18-4-2-1-3-5-18/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMHNTVOXQOWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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